molecular formula C24H19F3N2O4S B11406297 2-(1,1-dioxido-4-oxo-2-phenyl-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl)-N-[4-(trifluoromethyl)phenyl]acetamide

2-(1,1-dioxido-4-oxo-2-phenyl-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl)-N-[4-(trifluoromethyl)phenyl]acetamide

Cat. No.: B11406297
M. Wt: 488.5 g/mol
InChI Key: CTBVPWOLIOOXCL-UHFFFAOYSA-N
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Description

2-(1,1-dioxido-4-oxo-2-phenyl-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl)-N-[4-(trifluoromethyl)phenyl]acetamide is a complex organic compound that belongs to the class of benzothiazepines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The presence of the trifluoromethyl group and the benzothiazepine core structure makes this compound particularly interesting for medicinal chemistry research.

Preparation Methods

The synthesis of 2-(1,1-dioxido-4-oxo-2-phenyl-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl)-N-[4-(trifluoromethyl)phenyl]acetamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzothiazepine core, followed by the introduction of the phenyl and trifluoromethyl groups. Common reagents used in these reactions include sulfur-containing compounds, phenyl derivatives, and trifluoromethylating agents. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The presence of the dioxido group allows for oxidation reactions, which can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can occur at the oxo group, often using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl and trifluoromethyl groups can participate in substitution reactions, where common reagents include halogenating agents and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(1,1-dioxido-4-oxo-2-phenyl-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl)-N-[4-(trifluoromethyl)phenyl]acetamide has several scientific research applications:

    Chemistry: It is studied for its unique chemical properties and potential as a building block for more complex molecules.

    Biology: Researchers investigate its biological activity, including its potential as an enzyme inhibitor or receptor modulator.

    Medicine: The compound is explored for its therapeutic potential, particularly in the treatment of diseases such as cancer, inflammation, and neurological disorders.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazepine core can bind to these targets, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar compounds to 2-(1,1-dioxido-4-oxo-2-phenyl-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl)-N-[4-(trifluoromethyl)phenyl]acetamide include other benzothiazepines and trifluoromethylated derivatives. These compounds share structural similarities but may differ in their biological activity and therapeutic potential. For example:

    Benzothiazepine derivatives: These compounds often exhibit similar enzyme inhibitory activity but may vary in their specificity and potency.

    Trifluoromethylated compounds: The presence of the trifluoromethyl group can enhance the biological activity and stability of these compounds, making them valuable in drug development.

Properties

Molecular Formula

C24H19F3N2O4S

Molecular Weight

488.5 g/mol

IUPAC Name

N-[4-(trifluoromethyl)phenyl]-2-(1,1,4-trioxo-2-phenyl-2,3-dihydro-1λ6,5-benzothiazepin-5-yl)acetamide

InChI

InChI=1S/C24H19F3N2O4S/c25-24(26,27)17-10-12-18(13-11-17)28-22(30)15-29-19-8-4-5-9-20(19)34(32,33)21(14-23(29)31)16-6-2-1-3-7-16/h1-13,21H,14-15H2,(H,28,30)

InChI Key

CTBVPWOLIOOXCL-UHFFFAOYSA-N

Canonical SMILES

C1C(S(=O)(=O)C2=CC=CC=C2N(C1=O)CC(=O)NC3=CC=C(C=C3)C(F)(F)F)C4=CC=CC=C4

Origin of Product

United States

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